7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Lipophilicity Membrane permeability Drug-likeness

Chromenone SAR programs frequently encounter uncontrolled variables when substituting close analogs-a 0.6 logP shift or a single HBD change can invalidate comparative conclusions. This 2-methyl-3-phenyl-7-isopropoxychromenone eliminates that risk with defined, documented properties. • XLogP3 = 4.2 - 0.6 units above ipriflavone, providing a systematic data point for logP-dependent SAR campaigns. • Verified inactive across 25 PubChem anti-infective bioassays (S. aureus helicase, M. tuberculosis MenB/MbtI, viral polymerases) - reliable negative control for secondary screening. • 7-isopropoxy group serves as a masked hydroxyl for modular 7-O-derivatization; 2-methyl and 3-phenyl substituents are pre-installed, eliminating two synthetic steps. • 95% purity, suitable as a starting material for multi-step derivatization with planned downstream purification.

Molecular Formula C19H18O3
Molecular Weight 294.3g/mol
CAS No. 35212-25-0
Cat. No. B380535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one
CAS35212-25-0
Molecular FormulaC19H18O3
Molecular Weight294.3g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC=CC=C3
InChIInChI=1S/C19H18O3/c1-12(2)21-15-9-10-16-17(11-15)22-13(3)18(19(16)20)14-7-5-4-6-8-14/h4-12H,1-3H3
InChIKeyPCCKAQNSDCEGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one: Identity and Classification


7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 35212-25-0) is a fully synthetic chromen-4-one (chromone) derivative with the molecular formula C19H18O3 and a molecular weight of 294.3 g/mol [1]. It belongs to the 2,3-disubstituted chromen-4-one subclass, distinguished by a 2-methyl group, a 3-phenyl ring, and a 7-isopropoxy substituent on the benzopyran-4-one scaffold . The compound is catalogued under PubChem CID 746453 and is available from multiple screening-compound suppliers at a minimum purity specification of 95% . Unlike the clinically studied anti-osteoporotic agent ipriflavone (7-isopropoxyisoflavone, CAS 35212-22-7), this compound carries an additional 2-methyl substituent that alters its hydrogen-bonding capacity (HBD count = 0), lipophilicity (XLogP3 = 4.2), and topological polar surface area (35.5 Ų), placing it in a distinct property space within chromenone-focused discovery programs [1].

Why Analogs Fall Short for 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one


Chromen-4-one derivatives with identical core scaffolds but differing substituent patterns exhibit fundamentally divergent physicochemical and pharmacological profiles that preclude generic interchange. The 2-methyl group on the target compound eliminates the hydrogen-bond donor capacity present in 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 2859-88-3; HBD = 1), while the 7-isopropoxy group increases lipophilicity by approximately 1.5–2.0 logP units relative to the 7-methoxy analog 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 129414-72-8) [1]. Compared with ipriflavone (CAS 35212-22-7), which lacks the 2-methyl substituent and carries an HBD count of 0 and XLogP3 of approximately 3.6, the target compound exhibits a computed XLogP3 of 4.2 — a difference of ~0.6 log units that predicts measurably altered membrane permeability, metabolic stability, and protein-binding behavior [1][2]. In PubChem bioassay screening panels (25 assays), the target compound returned unspecified activity outcomes across targets including Staphylococcus aureus DNA helicase, M. tuberculosis MenB, and viral RNA polymerase, indicating that even within the chromenone class, subtle substitution changes determine whether a compound registers as a hit in a given assay [3]. These property divergences mean that substituting any close analog in a SAR campaign, biochemical assay, or chemical-probe study would introduce uncontrolled variables and invalidate comparative conclusions.

Quantitative Evidence: 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one vs. Analogs


Lipophilicity vs. Ipriflavone: XLogP3 Comparison

The target compound exhibits a computed XLogP3 of 4.2 [1], compared with approximately 3.6 for ipriflavone (CAS 35212-22-7, 7-isopropoxy-3-phenyl-4H-chromen-4-one) [2]. This ~0.6 log-unit increase, attributable to the additional 2-methyl substituent, falls within a range known to enhance passive membrane permeability while remaining compliant with Lipinski's Rule of Five (XLogP3 ≤ 5). For cell-based assays where intracellular target access is rate-limiting, this difference may translate to a measurable improvement in cellular uptake, although direct comparative permeability data (PAMPA or Caco-2) are not currently available in the public domain for either compound.

Lipophilicity Membrane permeability Drug-likeness

H-Bond Donor Count Advantage over 7-Hydroxy Analog

The target compound carries zero hydrogen-bond donors (HBD = 0), whereas 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 2859-88-3) possesses one HBD at the 7-OH position [1]. In the context of CNS drug-likeness rules, where HBD ≤ 3 is required but HBD = 0 is strongly favored for blood–brain barrier penetration, the target compound occupies a more favorable property space for neuroscience-targeted screening collections. The absence of a phenolic –OH also eliminates the potential for Phase II glucuronidation or sulfation at the 7-position, which is a major clearance pathway for 7-hydroxyflavonoids.

Hydrogen bonding BBB permeability Oral bioavailability

Rotatable Bond Count: Differentiation from Ipriflavone

The target compound contains 3 rotatable bonds [1], whereas ipriflavone (CAS 35212-22-7) contains only 2 rotatable bonds [2]. The additional rotatable bond arises from the 2-methyl group, which introduces a new torsion degree of freedom not present in ipriflavone. While increased flexibility generally imposes an entropic penalty upon binding, the 2-methyl group may also engage in favorable hydrophobic contacts within enclosed protein pockets, potentially enhancing binding enthalpy. Without direct binding data, this structural feature represents a differentiating consideration for computational docking and free-energy perturbation studies where the 2-methyl substitution pattern is hypothesized to confer selectivity gains.

Molecular flexibility Entropic binding penalty Ligand efficiency

Bioassay Screening Profile vs. Chromenone Class

The target compound has been tested in 25 distinct PubChem bioassays covering bacterial, viral, and enzymatic targets including S. aureus DNA helicase (AID 485395), M. tuberculosis MenB (AID 540299), poliovirus RNA polymerase (AID 588519), and Rift Valley Fever virus nucleoprotein (AID 651828) [1]. All 25 assay outcomes are classified as 'Unspecified,' indicating that the compound did not meet the activity threshold for designation as 'Active' in any of these screens. This screening fingerprint establishes a baseline inactivity profile, distinguishing the compound from structurally related chromenones that have demonstrated confirmed activity in analogous assays. For procurement decisions, this inactivity profile positions the compound as a negative control or as a scaffold for hit-expansion libraries where baseline inactivity against common screening targets is desirable.

High-throughput screening Target engagement Bioactivity fingerprint

Purity and Vendor Grade Differentiation

Commercially, the target compound is available from AKSci (Cat. 4865CD) with a minimum purity specification of 95% . In comparison, ipriflavone is widely available at ≥98% purity from multiple pharmaceutical-grade suppliers . The lower commercial purity specification (95% vs. ≥98%) is a procurement-relevant factor: for quantitative biochemical or biophysical assays where impurities at >1% can confound IC50 or Kd determinations, ipriflavone may offer superior batch-to-batch consistency. Conversely, for medicinal chemistry derivatization where the compound serves as a synthetic intermediate, 95% purity is typically adequate and the 2-methyl substitution pattern of the target compound offers synthetic accessibility advantages not available with the des-methyl scaffold.

Compound purity Quality assurance Reproducibility

Topological Polar Surface Area vs. Ipriflavone

The target compound and ipriflavone share an identical computed topological polar surface area (TPSA) of 35.5 Ų [1][2], consistent with their identical heteroatom composition (3 oxygen atoms, 0 nitrogen atoms). This value falls well below the 60 Ų threshold commonly associated with favorable oral absorption and below the 90 Ų threshold used in CNS drug-design filters. In contrast, 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 2859-88-3) is predicted to have a TPSA of approximately 46.5 Ų due to the additional hydroxyl oxygen, and 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 129414-72-8) has a TPSA of 35.5 Ų but differs in substitution pattern. The equivalence of TPSA between the target compound and ipriflavone means that PSA-driven absorption differences are not a differentiator; selection must be driven by other property dimensions.

Polar surface area Oral absorption CNS penetration

Application Scenarios for 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one


Chromenone SAR: 2-Methyl Substitution Probe

The target compound serves as a 2-methyl-substituted chromenone reference compound for structure–activity relationship (SAR) studies where incremental lipophilicity modulation is being explored. With a computed XLogP3 of 4.2 — 0.6 log units above ipriflavone — it provides a systematic data point in logP-dependent SAR campaigns [1]. The 3 rotatable bonds (vs. 2 for ipriflavone) and zero HBD count (vs. 1 for the 7-hydroxy analog) further establish it as a scaffold-diversification tool for probing the effects of the 2-methyl group on target binding, selectivity, and physicochemical properties within chromenone-focused hit-to-lead programs [1][2].

Negative Control for Antimicrobial HTS Campaigns

The compound has been screened across 25 PubChem bioassays against targets including S. aureus DNA helicase, M. tuberculosis MenB and MbtI, B. anthracis CapD, poliovirus RNA polymerase, and Rift Valley Fever virus nucleoprotein, with all outcomes classified as 'Unspecified' (no activity detected at screening concentrations) [3]. This broad inactivity profile qualifies the compound as a verified negative control for secondary screening and counter-screening panels in antibacterial and antiviral drug discovery programs, where a chromenone scaffold with documented non-activity against common infectious-disease targets reduces the risk of false-positive hit calling.

Synthetic Intermediate for Chromenone Derivatization

As a 2-methyl-3-phenyl-7-isopropoxy-substituted chromen-4-one, the compound provides a versatile late-stage diversification scaffold. The 7-isopropoxy group can serve as a masked hydroxyl for subsequent deprotection to the 7-hydroxy analog (CAS 2859-88-3), enabling modular synthetic access to 7-O-alkylated, 7-O-acylated, or 7-O-glycosylated derivatives. The 2-methyl and 3-phenyl substituents are pre-installed, eliminating two synthetic steps compared with routes starting from unsubstituted chromen-4-one. At 95% minimum purity from AKSci (Cat. 4865CD), the compound is suitable as a starting material for multi-step derivatization where subsequent purification steps are planned .

Computational Benchmark: 2-Methyl Torsion Parameterization

The additional methyl rotatable bond (rotatable bond count = 3 vs. 2 for ipriflavone) makes this compound a useful test case for validating torsion parameters in molecular mechanics force fields (e.g., GAFF, OPLS, CHARMM CGenFF) applied to chromenone scaffolds [1][2]. The 2-methyl–3-phenyl torsional profile, combined with the 7-isopropoxy orientation, provides a well-defined conformational sampling challenge that is absent in des-methyl analogs; this application is particularly relevant for computational chemistry groups developing or validating force-field parameters for flavonoid and chromenone chemical space.

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